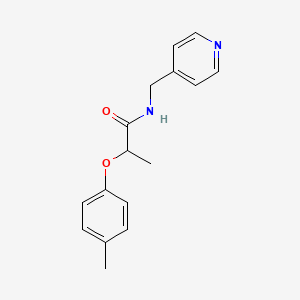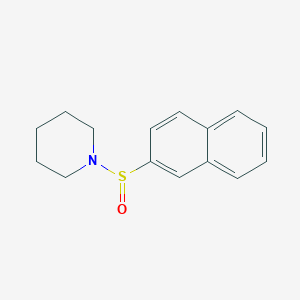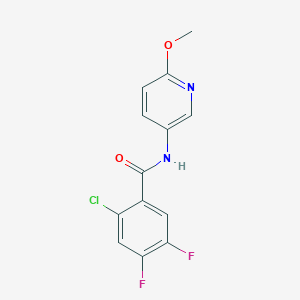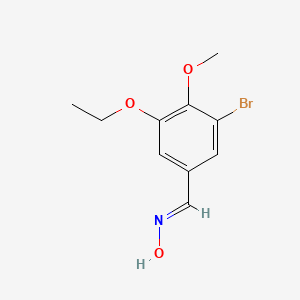![molecular formula C22H25ClN2O3S B5586799 2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5586799.png)
2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a part of a broader class of chemicals that combine structural motifs of tetrahydroisoquinoline and piperidine, often modified with sulfonyl groups. These compounds are of interest due to their potential antimicrobial activities and ability to induce oxidative stress in various cancer cells. Research has explored various synthetic routes, molecular structures, and properties of related molecules.
Synthesis Analysis
Several synthetic approaches have been developed for related compounds, highlighting the diversity of methods available. A notable method involves the Pictet–Spengler reaction, which has been used to synthesize various tetrahydroisoquinoline derivatives. This approach often employs sulfonyl groups as activating or protecting agents, facilitating the cyclization processes necessary for constructing the complex molecular architecture of these compounds (Jian Liu et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated through a combination of spectral and crystallographic techniques. X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry have been pivotal in confirming the configurations of synthesized compounds. These analyses not only confirm the structural integrity but also help in understanding the molecular interactions and conformations critical for their biological activities (S. Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with sulfonyl and chloro groups, which can participate in various organic reactions. The presence of these functional groups allows for further modifications and derivatizations, expanding the chemical diversity and potential applications of these molecules. For instance, sulfonyl groups have been exploited in radical-triggered addition reactions, offering routes to novel heterocyclic compounds with potential pharmacological properties (Ramóna Madácsi et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and stability, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the presence of sulfonyl and chloro groups, which can affect polarity and molecular interactions. Analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are often employed to characterize these aspects, although specific studies on the compound were not found in the presented research.
Chemical Properties Analysis
Chemical properties, including reactivity, potential for bond formation, and susceptibility to specific reactions, are key to understanding the utility and potential applications of these compounds. Studies have shown that the sulfonyl group can act as an electrophile in various chemical reactions, enabling the synthesis of a wide range of derivatives with altered biological activities. The ability to undergo transformations such as sulfonylation, halogenation, and cyclization makes these compounds versatile intermediates in organic synthesis (C. Silveira et al., 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c23-21-9-3-5-17(13-21)16-29(27,28)25-11-4-8-20(15-25)22(26)24-12-10-18-6-1-2-7-19(18)14-24/h1-3,5-7,9,13,20H,4,8,10-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIAJQRSDHGGDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5586723.png)
![(3R*,4R*)-1-[(3-fluoro-4-hydroxyphenyl)acetyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5586734.png)

![3-(2-phenoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586740.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5586751.png)
![(3R*,4R*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5586754.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(2-oxo-1-azepanyl)acetamide](/img/structure/B5586761.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
![5-[(phenoxyacetyl)amino]isophthalic acid](/img/structure/B5586771.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5586777.png)



![9-(propylsulfonyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5586809.png)